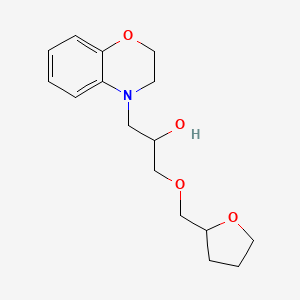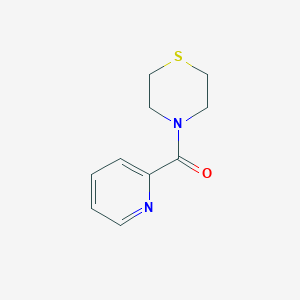![molecular formula C20H20N2O3S2 B7527433 N-[5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B7527433.png)
N-[5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide, commonly known as DMF-10, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DMF-10 is a benzamide derivative that has been synthesized through a series of chemical reactions involving thiazole and benzene moieties.
作用機序
DMF-10 exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. DMF-10 also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. In addition, DMF-10 has been found to inhibit the formation of amyloid-beta plaques, which is thought to be due to its ability to bind to beta-secretase, an enzyme involved in the production of amyloid-beta.
Biochemical and Physiological Effects:
DMF-10 has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. DMF-10 also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. In addition, DMF-10 has been found to inhibit the formation of amyloid-beta plaques, which is thought to be due to its ability to bind to beta-secretase, an enzyme involved in the production of amyloid-beta.
実験室実験の利点と制限
DMF-10 has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. DMF-10 has also been shown to exhibit potent therapeutic effects at low concentrations, making it a useful tool for studying various disease models. However, one limitation of DMF-10 is its poor solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
DMF-10 has shown significant potential as a therapeutic agent for various diseases. Future research directions could include further optimization of the synthesis method to improve yield and purity, as well as the development of more water-soluble derivatives. DMF-10 could also be studied in combination with other therapeutic agents to enhance its efficacy. In addition, further studies could be conducted to elucidate the precise mechanisms of action of DMF-10, which could help to identify new therapeutic targets for various diseases.
合成法
DMF-10 is synthesized through a series of chemical reactions starting with 3,4-dimethylbenzaldehyde and 2-aminothiazole. The reaction involves the formation of an imine intermediate, which is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 4-methylsulfonylbenzoic acid to form the final product, DMF-10. The synthesis method has been optimized to achieve high yields and purity of DMF-10.
科学的研究の応用
DMF-10 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties. DMF-10 has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. The compound has been found to inhibit the formation of amyloid-beta plaques, which are implicated in the development of Alzheimer's disease. DMF-10 has also been shown to protect dopaminergic neurons, which are affected in Parkinson's disease.
特性
IUPAC Name |
N-[5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-13-4-5-15(10-14(13)2)11-17-12-21-20(26-17)22-19(23)16-6-8-18(9-7-16)27(3,24)25/h4-10,12H,11H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEVSEYLKXNIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B7527367.png)
![3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7527374.png)

![N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine](/img/structure/B7527381.png)
![2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527383.png)
![2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527388.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(methoxymethyl)phenyl]acetamide](/img/structure/B7527394.png)
![2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7527397.png)
![1-(4-benzylmorpholin-2-yl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B7527400.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-fluoro-N-methylbenzamide](/img/structure/B7527413.png)
![1-(2-piperidin-1-ylpyridin-4-yl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B7527418.png)

![N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide](/img/structure/B7527436.png)